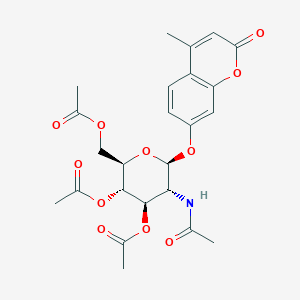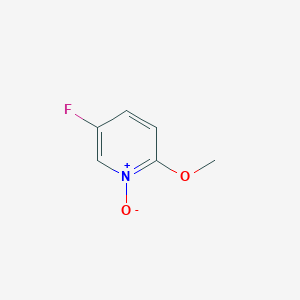![molecular formula C11H10FNO B1317013 [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol CAS No. 132407-66-0](/img/structure/B1317013.png)
[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. The pyrrole ring is a five-membered ring with four carbon atoms and one nitrogen atom. The compound also has a methanol group (-OH) and a fluorophenyl group (a phenyl ring with a fluorine atom attached), both attached to the pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrrole ring, with a methanol group and a fluorophenyl group attached. The exact structure would depend on the positions of these groups on the pyrrole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. Again, without specific information, it’s hard to provide these details for this compound .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Pyrrolo[1,2-b]cinnolin-10-one Ring System
The reduction of compounds similar to [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol has been used in the synthesis of the pyrrolo[1,2-b]cinnolin-10-one ring system. This process involves a reduction with zinc and ammonium chloride or sodium hydroxide, leading to the formation of complex heterocyclic structures (Kimbaris & Varvounis, 2000).
2. Crystal Structure Analysis
Compounds with a similar structure have been analyzed for their crystal structure, such as in the study of nuarimol, a pyrimidine fungicide. This analysis provides valuable insights into the molecular conformation and interactions within crystals (Kang, Kim, Park, & Kim, 2015).
3. Theoretical Study Using Density Functional Theory
Density Functional Theory (DFT) has been employed to study the theoretical aspects of similar compounds. This includes the analysis of infrared (IR) spectra, normal mode analysis, and structure-activity relationships based on frontier orbital gaps and molecular electrostatic potential maps (Trivedi, 2017).
4. Synthesis of 9H-pyrrolo[1,2-a]indol-9-ones
The synthesis of 9H-pyrrolo[1,2-a]indol-9-ones involves the oxidation of similar compounds, demonstrating their utility in creating complex organic structures. This method offers good yields under mild conditions (Aiello, Garofalo, & Grande, 2010).
5. Enhancing Electrochromic Properties of Conducting Polymers
Copolymers involving compounds structurally related to [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol have been synthesized to enhance the electrochromic properties of conducting polymers. This research indicates potential applications in electrochromic devices (Türkarslan et al., 2007).
6. Synthesis of Urea Derivatives
Urea derivatives have been synthesized using similar compounds, highlighting the versatility of these molecules in complex organic synthesis and potential applications in medicinal chemistry (Sarantou & Varvounis, 2022).
7. Electrophilic Aroylation of 1-Aryl-1H-pyrroles
The electrophilic aroylation of 1-aryl-1H-pyrroles, involving compounds similar to [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol, has been explored for the preparation of biologically active compounds. This research underscores the chemical reactivity and application in drug development (Kontonikas, Kotsampasakou, Sakalis, & Demopoulos, 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[1-(2-fluorophenyl)pyrrol-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c12-10-5-1-2-6-11(10)13-7-3-4-9(13)8-14/h1-7,14H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJRIBCINFXUBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C2CO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572886 |
Source


|
| Record name | [1-(2-Fluorophenyl)-1H-pyrrol-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol | |
CAS RN |
132407-66-0 |
Source


|
| Record name | [1-(2-Fluorophenyl)-1H-pyrrol-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

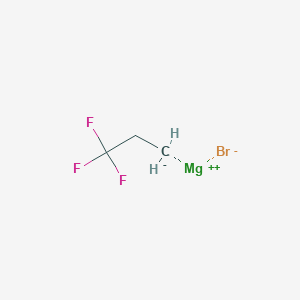
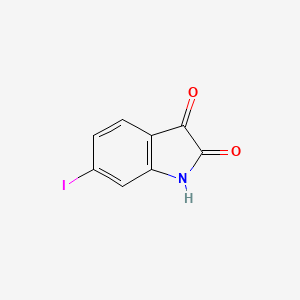
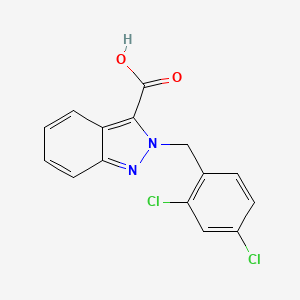


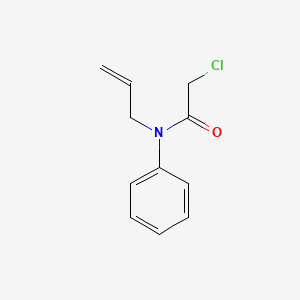
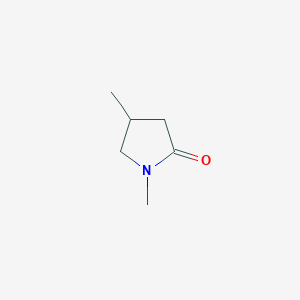
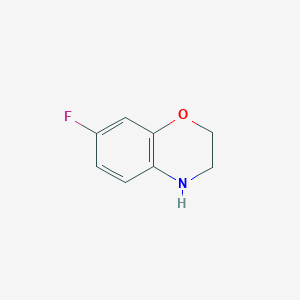
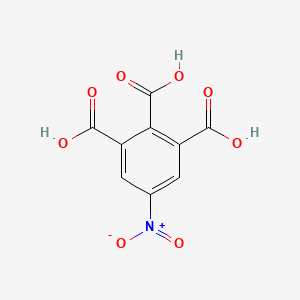
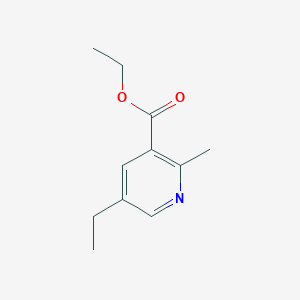
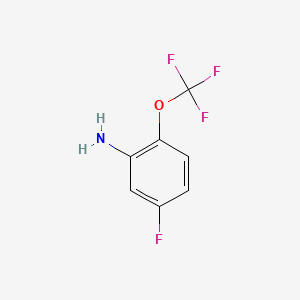
![3-[Ethyl(methyl)amino]propan-1-ol](/img/structure/B1316955.png)
